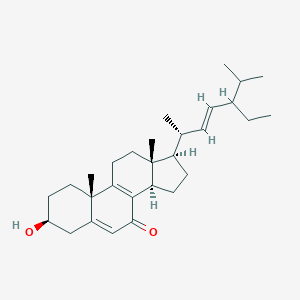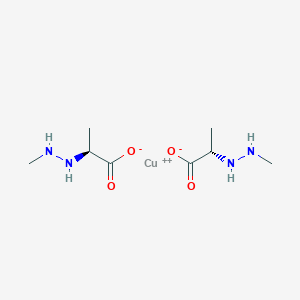
Methylaminoalanine-copper(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylaminoalanine-copper(II) is a complex compound formed by the combination of methylaminoalanine and copper(II) ions. This compound has been the subject of scientific research due to its potential applications in various fields, including biochemistry, medicine, and materials science.
作用机制
The mechanism of action of methylaminoalanine-copper(II) is not fully understood, but it is believed to involve the interaction between the copper(II) ions and the amino acid residues in the methylaminoalanine molecule. This interaction may result in the formation of reactive oxygen species, which can cause oxidative damage to cells and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Methylaminoalanine-copper(II) has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and protect cells from oxidative damage. In vivo studies have shown that methylaminoalanine-copper(II) can reduce the growth of tumors in animal models.
实验室实验的优点和局限性
One of the major advantages of using methylaminoalanine-copper(II) in lab experiments is its simplicity of synthesis. This compound can be easily prepared using standard laboratory techniques, making it accessible to a wide range of researchers. However, one of the limitations of using this compound is its potential toxicity. Copper(II) ions can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration of methylaminoalanine-copper(II) used in experiments is not toxic to cells.
未来方向
There are a number of future directions for research on methylaminoalanine-copper(II). One area of interest is the development of new materials based on this compound. Methylaminoalanine-copper(II) has been shown to have unique properties that could be exploited in the development of new materials with novel properties. Another area of interest is the use of this compound in cancer treatment. Further research is needed to fully understand the mechanism of action of methylaminoalanine-copper(II) in cancer cells and to develop new treatments based on this compound.
合成方法
The synthesis of methylaminoalanine-copper(II) can be achieved by mixing solutions of copper(II) sulfate and methylaminoalanine in the appropriate molar ratio. The resulting solution is then stirred and heated until the complex compound is formed. This synthesis method has been widely used in scientific research due to its simplicity and efficiency.
科学研究应用
Methylaminoalanine-copper(II) has been extensively studied for its potential applications in various fields. In biochemistry, this compound has been shown to have antioxidant properties, which can help prevent oxidative damage to cells. In medicine, methylaminoalanine-copper(II) has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.
属性
CAS 编号 |
124608-37-3 |
|---|---|
产品名称 |
Methylaminoalanine-copper(II) |
分子式 |
C8H18CuN4O4 |
分子量 |
297.8 g/mol |
IUPAC 名称 |
copper;(2S)-2-(2-methylhydrazinyl)propanoate |
InChI |
InChI=1S/2C4H10N2O2.Cu/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI 键 |
PNHSEZIFQKZGSO-QHTZZOMLSA-L |
手性 SMILES |
C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Cu+2] |
SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2] |
规范 SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2] |
同义词 |
alpha-amino-beta-methylaminopropionic acid copper(II) complex L-BMMA-copper(II) L-MeDAP-copper(II) methylamino-L-alanine-copper methylaminoalanine-copper(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
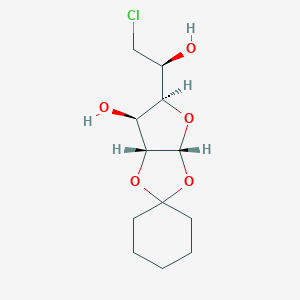

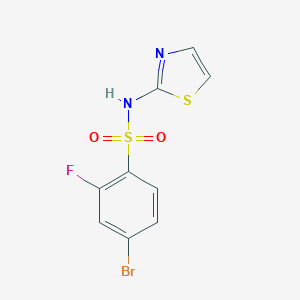
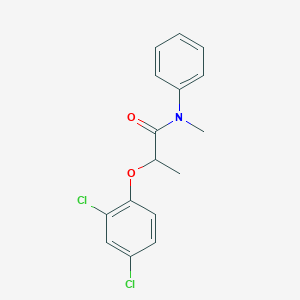
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

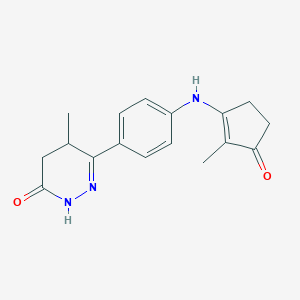
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
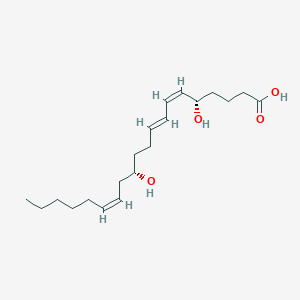


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
